molecular formula C9H7N3O2 B2510138 7-Nitroquinolin-3-amine CAS No. 1807542-89-7

7-Nitroquinolin-3-amine

Cat. No.: B2510138
CAS No.: 1807542-89-7
M. Wt: 189.174
InChI Key: HUJJWUMLUCSAAI-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical Synthesis

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and highly valued scaffold in modern chemical synthesis. orientjchem.orgresearchgate.netresearchgate.net Its unique structural features and the ability to undergo various chemical modifications allow for the creation of a wide array of derivatives with distinct properties. orientjchem.orgresearchgate.net The presence of the nitrogen atom in the heterocyclic ring imparts specific chemical reactivity and allows for the formation of stable complexes with metals. researchgate.net This adaptability has made the quinoline nucleus a focal point for chemists in designing and synthesizing novel compounds for a broad spectrum of applications, including medicinal chemistry, materials science, and agrochemicals. researchgate.netresearchgate.netbenthamdirect.com

The development of synthetic methodologies to construct and functionalize the quinoline core has been a continuous area of research. Classic reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been refined, and new, more efficient methods are constantly being developed. orientjchem.org These advancements provide chemists with the tools to introduce a variety of substituents onto the quinoline ring, thereby fine-tuning the electronic and steric properties of the resulting molecules to achieve desired functions. orientjchem.orgresearchgate.net

Strategic Importance of Nitro and Amino Functionalizations within Quinoline Systems

The introduction of nitro (-NO₂) and amino (-NH₂) groups onto the quinoline scaffold is a key strategy for modulating the chemical and biological properties of these derivatives. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution of the quinoline ring, making it more susceptible to nucleophilic attack. nih.govnih.gov This activation is crucial for various synthetic transformations, enabling the introduction of other functional groups at specific positions. nih.gov For instance, the nitro group can be a precursor to the amino group through reduction, a fundamental transformation in the synthesis of many biologically active compounds. nih.govmdpi.com

The amino group, on the other hand, is a versatile functional handle that can participate in a wide range of chemical reactions, including acylation, alkylation, and the formation of Schiff bases. oit.edu Its presence can also significantly impact the biological activity of quinoline derivatives, often playing a crucial role in the interaction with biological targets. ontosight.ai The strategic placement of both nitro and amino groups on the quinoline ring system, as seen in 7-Nitroquinolin-3-amine, creates a molecule with a unique combination of electronic properties and reactive sites, making it a valuable intermediate in chemical synthesis and a subject of interest for further research. acs.org

Overview of Current Research Trajectories Focusing on this compound

Current research on this compound and related compounds primarily revolves around its potential as a building block in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the quinoline core makes it an intriguing scaffold for the development of kinase inhibitors and other targeted therapeutic agents. researchgate.netnih.govresearchgate.net

Researchers are exploring various synthetic routes to access this compound and its derivatives. acs.orgambeed.combldpharm.com Studies often focus on the selective functionalization of the amino group or the reduction of the nitro group to generate new chemical entities. The resulting compounds are then typically evaluated for their biological activity, with a particular emphasis on their potential as anticancer agents or inhibitors of specific enzymes. researchgate.netacs.org The unique electronic and structural features of this compound continue to make it a valuable starting material for the discovery of novel bioactive molecules.

Chemical Properties of this compound

PropertyValue
CAS Number 1807542-89-7 moldb.com
Molecular Formula C₉H₇N₃O₂ moldb.com
Molecular Weight 189.17 g/mol moldb.com

Related Quinolines and Their Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
7-Nitroquinoline (B188568)613-51-4 lookchem.comchemicalbook.comC₉H₆N₂O₂ chemicalbook.com174.16 chemicalbook.comPrecursor for the synthesis of other 7-substituted quinolines. chemsrc.com
Quinolin-7-amine580-19-8 chemsrc.comC₉H₈N₂ chemsrc.com144.173 chemsrc.comA key intermediate in the synthesis of various biologically active compounds.
7-Nitroquinolin-2-amine49609-04-3 ontosight.aiC₉H₇N₃O₂ ontosight.ai205.17 ontosight.aiInvestigated for potential antimicrobial, antiviral, and anticancer properties. ontosight.ai
(2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OLDB07037 drugbank.comC₁₂H₁₄N₄O₃ drugbank.com262.27A nitroquinoline derivative with potential biological activity. drugbank.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJJWUMLUCSAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Nitroquinolin 3 Amine and Its Precursors

Established Synthetic Pathways to Nitroquinoline Intermediates

The construction of the quinoline (B57606) ring system is a foundational step in synthesizing the target molecule. Classical organic reactions are often employed to build this heterocyclic scaffold, which is then functionalized through nitration.

The formation of the quinoline backbone is frequently achieved through well-established cyclization reactions that condense anilines with carbonyl compounds.

The Skraup-Doebner-Miller reaction represents a versatile and widely used method for quinoline synthesis. wikipedia.org This reaction involves the condensation of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.orgacs.org The α,β-unsaturated carbonyl component can be generated in situ, for example, from the dehydration of glycerol (B35011) as in the original Skraup synthesis, or from an aldol (B89426) condensation, known as the Beyer method. wikipedia.org The reaction is typically catalyzed by strong acids such as sulfuric acid, often in the presence of an oxidizing agent. nih.gov The mechanism is complex and subject to debate, but is generally understood to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. acs.orgsigmaaldrich.com By selecting an appropriately substituted aniline, this method can be adapted to produce precursors for 7-nitroquinoline (B188568). For instance, starting with an m-substituted aniline is a key strategy for introducing substituents at the 7-position of the quinoline ring. brieflands.com

Meldrum's acid-based cyclocondensations offer an alternative route to quinoline derivatives, specifically quinolones, which can be further modified. nih.govchemicalbook.com Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound used in various organic syntheses. chemicalbook.com In this approach, anilines are reacted with derivatives of Meldrum's acid, such as arylaminomethylene Meldrum's acid derivatives. tandfonline.com These intermediates can then undergo thermal cyclization to yield 4(1H)-quinolones. tandfonline.comresearchgate.net This pathway involves an initial reaction between an aniline and a Meldrum's acid derivative, followed by a heat-induced cyclization and elimination of acetone (B3395972) and carbon dioxide to form the quinolone ring. chemicalbook.comresearchgate.net

Cyclization Reaction Key Reactants Typical Conditions Primary Product Type
Skraup-Doebner-Miller Aniline, α,β-Unsaturated Carbonyl CompoundAcid catalyst (e.g., H₂SO₄), Oxidizing agentSubstituted Quinolines
Meldrum's Acid-Based Aniline, Methylene Meldrum's Acid DerivativeHeat (Thermolysis)4(1H)-Quinolones

Introducing a nitro group at the C-7 position of the quinoline ring requires careful control of regioselectivity. The direct nitration of unsubstituted quinoline with mixed nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) as the major products. google.com Therefore, achieving substitution at the C-7 position necessitates a more nuanced strategy.

One effective approach is to perform the quinoline synthesis (e.g., Skraup reaction) using an aniline that already contains a directing group at the meta-position. For example, starting with m-toluidine (B57737) leads to the formation of 7-methylquinoline (B44030), which can then be nitrated. brieflands.com The subsequent nitration of 7-methylquinoline selectively installs the nitro group at the C-8 position due to the directing effects of the methyl group and the quinoline nitrogen. brieflands.com To achieve 7-nitration, one would need to start with an aniline bearing a meta-directing group that facilitates nitration at the desired position.

Another advanced strategy involves the nitration of quinoline N-oxides. The N-oxide group alters the electronic properties of the quinoline ring, enabling different regiochemical outcomes compared to the parent quinoline. rsc.orgjst.go.jp While nitration of quinoline N-oxide itself often occurs at the 4- or 8-position, specialized methods have been developed to achieve nitration at the C-3 position using reagents like tert-butyl nitrite. rsc.orgresearchgate.net More recent developments have demonstrated that a dearomatization-rearomatization strategy can be used for the meta-nitration of pyridines and quinolines, providing a potential route to 7-nitroquinolines. acs.org

Nitration Strategy Substrate Reagents Typical Product(s)
Direct Nitration QuinolineHNO₃ / H₂SO₄5-Nitroquinoline & 8-Nitroquinoline google.com
Directed Synthesis & Nitration 7-MethylquinolineFuming HNO₃ / H₂SO₄7-Methyl-8-nitroquinoline brieflands.com
N-Oxide Nitration Quinoline N-oxidetert-Butyl Nitrite (TBN)3-Nitroquinoline N-oxide rsc.orgresearchgate.net

Amination Approaches for the Generation of 7-Nitroquinolin-3-amine

The final step in the synthesis of this compound is the introduction of the amino group at the C-3 position. This is typically accomplished by the reduction of a suitable precursor functional group, most commonly a nitro group. This implies a synthetic route that constructs a 3,7-dinitroquinoline intermediate, followed by the selective reduction of the nitro group at the C-3 position to the desired primary amine.

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org Several reliable methods exist, ranging from catalytic hydrogenation to reduction with stoichiometric metal reagents.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process involves treating the nitroquinoline precursor with hydrogen gas in the presence of a metal catalyst. google.com

Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. researchgate.netscilit.com Catalytic hydrogenation is often preferred for its high yields and the fact that the only byproduct is water. However, a significant challenge in the synthesis of this compound via a dinitro-precursor is achieving chemoselectivity—the selective reduction of one nitro group while leaving the other intact. This can sometimes be controlled by careful selection of the catalyst, solvent, and reaction conditions. google.com Cobalt-based catalysts have also been employed for the hydrogenation of the quinoline ring itself. nih.govnih.gov

Stoichiometric reducing agents offer powerful alternatives to catalytic hydrogenation and can sometimes provide better chemoselectivity.

Stannous chloride (SnCl₂) is a classic and effective reagent for the reduction of aromatic nitro groups. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, or in a solvent like ethanol. scispace.com SnCl₂ is particularly useful as it can often reduce nitro groups selectively in the presence of other reducible functional groups. commonorganicchemistry.comuow.edu.au

The Iron/Hydrochloric Acid system , also known as the Béchamp reduction, is another widely used method for converting aromatic nitro compounds to primary amines. vedantu.comdoubtnut.com This reaction involves treating the nitro compound with iron powder or iron filings in the presence of a small amount of acid, typically hydrochloric acid. doubtnut.comcommonorganicchemistry.com A key advantage of this method is that the ferrous chloride (FeCl₂) formed can be hydrolyzed to regenerate the acid, meaning only a catalytic amount of HCl is required to initiate the reaction. doubtnut.comstackexchange.com This makes it an economically favorable process, particularly for large-scale industrial syntheses. stackexchange.com The iron/acid system is known for its reliability and tolerance of various functional groups. uow.edu.aucommonorganicchemistry.com

Reduction Method Reagents Typical Conditions Key Features
Catalytic Hydrogenation H₂, Pd/C or Raney NiPressurized H₂ atmosphere, Solvent (e.g., EtOH)High efficiency, clean byproducts (H₂O). commonorganicchemistry.com
Stannous Chloride Reduction SnCl₂·2H₂O, HClAcidic solution (e.g., EtOH, HCl)Mild conditions, good functional group tolerance. commonorganicchemistry.comscispace.com
Iron/HCl Reduction Fe powder, HCl (catalytic)Aqueous/alcoholic solvent, heatCost-effective, reliable, requires only catalytic acid. doubtnut.comstackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Strategies on Electron-Deficient Nitroquinolines

Nucleophilic aromatic substitution (SNAr) on nitroquinolines is a cornerstone for introducing substituents, particularly amino groups. The strongly electron-withdrawing nitro group activates the quinoline ring system, making it susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group, facilitating the displacement of a hydrogen atom.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. wikipedia.orgthieme-connect.de This reaction involves a nucleophile, typically a carbanion, that contains a leaving group on the nucleophilic carbon atom. organic-chemistry.org The process begins with the addition of the nucleophile to the nitroaromatic ring to form a σ-adduct intermediate. thieme-connect.de This is followed by a base-induced β-elimination of a molecule (e.g., HCl from a chloromethyl carbanion), which results in the substitution of a hydrogen atom on the ring and the restoration of aromaticity. wikipedia.orgorganic-chemistry.org

The VNS reaction is highly regioselective, with substitution occurring predominantly at the positions ortho and/or para to the nitro group. organic-chemistry.orgkuleuven.be In the context of nitroquinolines, this selectivity is crucial. For instance, studies on 8-nitroquinoline have shown that VNS reactions can lead to substitution at the C7 position. nih.gov The reaction is often faster than conventional SNAr reactions where a halogen is the leaving group. kuleuven.bemdpi.com Research has demonstrated the amination of nitroquinolines using VNS with various amine-derived nucleophiles, such as 9H-carbazole, in the presence of a strong base like potassium tert-butoxide (tert-BuOK) in a solvent like tetrahydrofuran (B95107) (THF). nih.govmdpi.comresearchgate.net The regiochemistry can be influenced by factors like the steric bulk of the nucleophile. nih.gov

Table 1: Examples of VNS Reactions on Nitroquinolines

Nitroquinoline SubstrateNucleophileConditionsPosition of SubstitutionReference
8-Nitroquinoline9H-carbazoletert-BuOK, THF, refluxC7 nih.gov
5-NitroquinolineChloromethyl phenyl sulfoneBase, SolventC6 (ortho) kuleuven.be
6-NitroquinolineChloromethyl phenyl sulfoneBase, SolventC5 (ortho) kuleuven.be

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides another route for the direct amination of nitro-activated heteroaromatic systems. researchgate.netchemrxiv.org Unlike VNS, ONSH does not require the nucleophile to possess a leaving group. Instead, the reaction proceeds through the formation of a σH-adduct, which is then oxidized by an external oxidizing agent to restore aromaticity. nih.govmdpi.com This oxidation step removes a hydride ion (H-), which is not a viable leaving group on its own.

This method has been successfully applied to the alkylamination of various nitroquinolines. researchgate.net For example, the direct oxidative SNH alkylamination of 3-, 5-, 6-, 7-, and 8-nitroquinolines has been achieved in an aqueous medium using primary or secondary amines in the presence of an oxidant like potassium ferricyanide. researchgate.netresearchgate.net A significant advantage of this method is that the regioselectivity is primarily dictated by the position of the nitro group, allowing for controlled synthesis of specific isomers. researchgate.net The reaction's simplicity and the retention of the nitro group for further transformations make it a valuable synthetic tool. researchgate.net

Direct amination encompasses strategies like VNS and ONSH that introduce an amino group onto the nitroquinoline ring by substituting a hydrogen atom. These methods are particularly valuable as they bypass the need for pre-functionalized substrates (e.g., halo-nitroquinolines), making the synthetic process more atom-economical.

Studies have focused on the direct nucleophilic displacement of aromatic hydrogen in electron-deficient nitroquinolines. nih.govmdpi.comnih.gov Research has shown that amination reactions using bulky nucleophiles like 9H-carbazole or 10H-phenothiazine can proceed effectively. mdpi.com The mechanism often involves the formation of a σH-adduct, which then aromatizes either through the VNS pathway (elimination of a leaving group from the nucleophile) or the ONSH pathway (oxidation). researchgate.netresearchgate.net The choice between these pathways depends on the nature of the nucleophile and the reaction conditions. For instance, direct SNH amidation of 5-, 6-, 7-, and 8-nitroquinolines has been used to obtain aroylamino derivatives. researchgate.net

Selective Amination Reactions (e.g., Regioselective SN Alkylamination)

The synthesis of a specific isomer like this compound hinges on the ability to control the position of the incoming amino group. Regioselective amination reactions are therefore of paramount importance. The electronic influence of the nitro group is the primary factor governing this selectivity in SNH reactions.

A novel method for the selective synthesis of various alkylamino derivatives of quinoline has been developed, leveraging the direct oxidative substitution of hydrogen. researchgate.net This study demonstrated that the reaction of 3-, 5-, 6-, 7-, and 8-nitroquinolines with alkylamines in an aqueous environment leads to specific isomers. The regioselectivity is solely controlled by the activating effect of the nitro group, directing the nucleophilic attack to the ortho and para positions. researchgate.net This high degree of control is essential for preparing specific precursors needed for the synthesis of complex quinoline derivatives.

Table 2: Regioselectivity in Oxidative SNH Alkylamination of Nitroquinolines

SubstrateAmineProductReference
5-NitroquinolinePropylamine6-(Propylamino)-5-nitroquinoline researchgate.net
6-NitroquinolineBenzylamine5-(Benzylamino)-6-nitroquinoline researchgate.net
8-NitroquinolinePropylamine7-(Propylamino)-8-nitroquinoline researchgate.net

Advanced Synthetic Strategies Incorporating Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the adoption of environmentally benign methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of waste, are being integrated into the synthesis of heterocyclic compounds like nitroquinolines.

Microwave-Assisted Synthesis of Nitroquinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. youtube.com These benefits include dramatically reduced reaction times (from hours to minutes), improved reaction yields, higher product purity, and enhanced energy efficiency. youtube.comresearchgate.netnih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various quinoline derivatives. nih.govunf.edu Microwave energy provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. youtube.com This technique has been used for various reaction types, including heterocyclic ring formation and aromatic nucleophilic substitution. nih.gov For instance, efficient one-pot, three-component procedures for synthesizing quinoline-based hybrids have been developed using microwave irradiation in solvents like DMF or even under solvent-free conditions. nih.govunf.edu The scalability and versatility of MAOS make it a highly attractive method for the efficient and environmentally friendly production of nitroquinoline precursors. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodAdvantage of MAOSReference
Quinoline SynthesisReflux for several hoursIrradiation for 2-10 minutesRapid reaction, higher yields youtube.comnih.gov
Aromatic Nucleophilic SubstitutionProlonged heatingShort irradiation timeShorter time, improved yields nih.gov
Amide to Carboxylic Acid Conversion1 hour reflux (90% conversion)7 minutes ( >99% conversion)Faster, higher conversion youtube.com

Solvent-Free and Catalyst-Free Reaction Conditions

The development of solvent-free and catalyst-free reaction conditions aligns with the principles of green chemistry, aiming to reduce environmental impact and improve process efficiency. While specific literature detailing the synthesis of this compound under these exact conditions is not abundant, general methodologies for related transformations suggest potential pathways.

Solvent-free reactions, often conducted using microwave irradiation, can accelerate reaction rates and improve yields. For instance, the reduction of aromatic nitro compounds, a key step in the synthesis of many amino-containing heterocycles, has been effectively performed using hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) under solvent-free microwave conditions. researchgate.net This approach could potentially be adapted for the reduction of a dinitro precursor to this compound, or for other steps in its synthesis, thereby minimizing volatile organic compound (VOC) emissions.

Catalyst-free syntheses represent a significant advance in simplifying reaction protocols and avoiding contamination of products with metal residues. One-pot, three-component reactions are particularly suited for catalyst-free conditions. The synthesis of various quinoline derivatives, such as pyrazolo[3,4-b]quinolin-5-ones, has been successfully achieved by refluxing reactants in an aqueous ethanol medium without any catalyst. researchgate.net These methods rely on the inherent reactivity of the starting materials under thermal conditions to drive the cyclocondensation reactions required to form the quinoline core. Applying this philosophy to the synthesis of this compound would involve the careful selection of precursors that can undergo cyclization to form the quinoline ring without the need for a catalytic activator.

Atom Economy Maximization in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. nih.govwikipedia.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. wikipedia.org

In the context of synthesizing this compound, maximizing atom economy involves designing a synthetic route that minimizes waste. For example, a hypothetical synthesis beginning with a substituted aniline and a three-carbon synthon to construct the quinoline ring via a cyclization reaction would be evaluated based on the atoms lost in the condensation step.

Table 1: Comparison of Reaction Types and Atom Economy

Reaction Type General Equation Atom Economy Relevance to Synthesis
Addition A + B → C 100% Ideal for incorporating functional groups without generating byproducts.
Substitution A-B + C → A-C + B < 100% Common in aromatic chemistry, but generates stoichiometric waste (B).
Elimination A-B → A + B < 100% Often used in ring-forming reactions, with the loss of a small molecule like water.

| Rearrangement | A → B | 100% | Intramolecular process that is perfectly atom-economical. |

Derivatization and Further Functionalization of the this compound Scaffold

The this compound structure possesses multiple reactive sites—the primary amine, the nitro group, and the quinoline ring system—making it a versatile scaffold for further chemical modification.

Transformations at the Primary Amine Moiety

The primary amine at the C3 position is a nucleophilic center that can undergo a variety of chemical transformations. These modifications are crucial for building more complex molecules, modulating biological activity, or attaching the scaffold to other molecular entities.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to introduce a wide range of functional groups.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, produces sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines. organic-chemistry.org

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted by various nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further reactions or as ligands for metal complexes.

Chemical Modifications of the Nitro Group

The nitro group at the C7 position is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction. This modification dramatically alters the electronic properties of the quinoline ring and introduces a new reactive functional group.

The reduction of the nitro group can yield several different products depending on the reagents and reaction conditions. wikipedia.org

Reduction to Amine: This is the most common transformation, leading to the formation of quinoline-3,7-diamine. A wide array of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd-C, PtO₂), metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl), and transfer hydrogenation (e.g., ammonium (B1175870) formate). wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The choice of reagent can be critical for achieving chemoselectivity if other reducible functional groups are present.

Partial Reduction to Hydroxylamine (B1172632): Milder reducing agents or carefully controlled conditions can lead to the formation of the corresponding 7-(hydroxylamino)quinolin-3-amine. Reagents like zinc dust in aqueous ammonium chloride are often used for this purpose. wikipedia.org

Reduction to Azo or Azoxy Compounds: Under specific conditions, particularly with reagents like zinc and alkali, bimolecular reduction products such as azo (-N=N-) or azoxy (-N=N⁺-O⁻-) compounds can be formed.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Product Conditions Notes
H₂, Pd/C Amine Room temperature, atmospheric or high pressure Highly efficient and clean, widely applicable. organic-chemistry.org
Fe, HCl/CH₃COOH Amine Reflux Classical method, inexpensive and effective. wikipedia.org
SnCl₂, HCl Amine Room temperature or gentle heating A common laboratory method for selective reductions.
Na₂S₂O₄ Amine Aqueous or alcoholic solution Mild conditions, useful for sensitive substrates.
Zn, NH₄Cl Hydroxylamine Aqueous solution Allows for partial reduction to the hydroxylamine stage. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents directly onto the quinoline ring. The regioselectivity of EAS is dictated by the electronic properties of the existing substituents. In this compound, the powerful electron-donating amino group (-NH₂) is an activating, ortho, para-director, while the strong electron-withdrawing nitro group (-NO₂) is a deactivating, meta-director. wikipedia.org

The quinoline ring itself is an electron-deficient system, making EAS generally more difficult than on benzene (B151609). However, the activating -NH₂ group at C3 will direct incoming electrophiles to the C2 and C4 positions. The C4 position is sterically more accessible. The deactivating -NO₂ group at C7 directs to the C6 and C8 positions (meta to itself). The interplay of these directing effects makes the prediction of the exact substitution pattern complex, but positions C2, C4, and C6 are the most likely sites for electrophilic attack.

Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of another nitro group using a mixture of nitric acid and sulfuric acid. lumenlearning.com This would likely occur at a position activated by the amine and not strongly deactivated by the existing nitro group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com The this compound scaffold can be functionalized using these methods, either directly or after conversion of the existing functional groups.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide or triflate. To make this compound a substrate for Suzuki coupling, the amine group could be converted to a halide via a Sandmeyer reaction. Alternatively, a halogenated precursor could be used in the synthesis. The resulting halo-nitroquinoline could then be coupled with various boronic acids to introduce alkyl, aryl, or heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction forms C-N bonds, typically between an aryl halide and an amine. While the 3-amino group could potentially participate, it is more common to use this reaction to couple an amine to an aryl halide. Therefore, a halogenated derivative of 7-nitroquinoline would be a suitable substrate for coupling with a wide range of primary or secondary amines.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to introduce alkynyl functionalities onto the quinoline ring.

These cross-coupling reactions significantly expand the chemical space accessible from the this compound core, allowing for the synthesis of a diverse library of complex derivatives.

Mechanistic Investigations of Chemical Transformations Involving 7 Nitroquinolin 3 Amine

Elucidation of Reaction Mechanisms for Amination Processes

Amination reactions on the 7-Nitroquinolin-3-amine scaffold can theoretically proceed through several pathways. The presence of the activating nitro group makes the quinoline (B57606) ring susceptible to nucleophilic attack, a key step in many amination processes.

Nucleophilic aromatic substitution (SNAr) reactions often proceed via a nucleophilic addition-elimination mechanism. In the context of nitroquinolines, this pathway is particularly relevant for the substitution of a leaving group at a position activated by the nitro group. For this compound, a nucleophile would attack an electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The aromaticity is then restored by the departure of a leaving group.

While direct amination of this compound via this mechanism would require a suitable leaving group on the ring, the principles of this mechanism are fundamental to understanding related reactions like Vicarious Nucleophilic Substitution (VNS) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH). nih.gov In these reactions, a hydrogen atom effectively acts as the leaving group.

The general steps of a nucleophilic addition-elimination mechanism are:

Nucleophilic Attack: The nucleophile adds to an electron-poor carbon atom of the quinoline ring, breaking the aromaticity and forming a negatively charged σ-complex (Meisenheimer intermediate). chemistrysteps.com

Stabilization: The negative charge is delocalized across the ring and, importantly, onto the nitro group, which stabilizes the intermediate.

Elimination: The leaving group departs, and the aromaticity of the quinoline ring is restored.

The regioselectivity of the nucleophilic attack is highly dependent on the positions activated by the electron-withdrawing nitro group.

While ionic pathways like nucleophilic substitution are common for nitroaromatic compounds, the involvement of radical mechanisms in amination reactions cannot be discounted. The reduction of nitroaromatic compounds can, under certain conditions, proceed through single-electron transfer steps, generating radical anions. nih.gov These radical intermediates can then participate in subsequent reactions.

For instance, the reduction of a nitro group can initiate radical chemistry. nih.gov In the context of amination, a radical-nucleophilic substitution (SRN1) mechanism could be envisaged, although this is less common for amination reactions of nitroquinolines compared to nucleophilic substitution pathways. The exploration of photoredox catalysis in recent years has expanded the scope of radical-mediated C-N bond formation, which could potentially be applied to derivatives of this compound.

Both Vicarious Nucleophilic Substitution (VNS) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH) are powerful methods for the C-H functionalization of electron-deficient aromatic rings, such as those in nitroquinolines, and proceed through the formation of a σ-complex intermediate. nih.gov

Vicarious Nucleophilic Substitution (VNS): This reaction introduces a nucleophile bearing a leaving group at the α-carbon. The mechanism involves:

Addition: The nucleophile attacks a carbon atom of the nitroquinoline ring to form a σ-adduct.

β-Elimination: A base facilitates the elimination of the leaving group from the α-carbon of the newly attached substituent, leading to the restoration of the aromatic system.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH): In this case, the nucleophile does not require a leaving group. The mechanism involves:

Addition: A nucleophile adds to the electron-deficient ring to form a σH-adduct. nih.gov

Oxidation: An external oxidizing agent is required to remove the hydride ion (or its equivalent) and restore the aromaticity of the ring. nih.gov

For nitroquinolines, the nitro group plays a crucial role in activating the ring towards the initial nucleophilic attack and stabilizing the resulting σ-complex intermediate. nih.gov The regioselectivity of these reactions on this compound would be influenced by both the directing effect of the nitro group and the amino group.

Reaction TypeKey IntermediateRequirement for NucleophileAromatization Step
VNS σ-complexMust possess a leaving groupBase-induced β-elimination
ONSH σH-adductNo leaving group requiredOxidation by an external agent

Mechanistic Aspects of Nitro Group Conversions

The nitro group of this compound is a key functional handle that can be transformed into various other groups, most notably an amino group, through reduction.

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. masterorganicchemistry.com This can be achieved through various methods, and the mechanism can proceed through different intermediates. Generally, the reduction is a six-electron process that can occur via two main pathways: a direct hydrogenation route or a route involving intermediate species. nih.govorientjchem.org

Commonly proposed intermediates in the reduction of a nitro group include the corresponding nitroso and hydroxylamine (B1172632) derivatives. nih.govorientjchem.org

Possible Reduction Pathways:

Catalytic Hydrogenation: This method typically employs catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.com The reaction proceeds on the surface of the catalyst.

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective reducing agents for aromatic nitro compounds. masterorganicchemistry.com For instance, the reduction of nitroquinolines to the corresponding aminoquinolines has been successfully achieved using stannous chloride (SnCl2) under mild conditions. nih.gov

The general sequence of reduction is believed to be:

R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

The specific conditions can influence the reaction pathway and the possibility of isolating intermediates. For example, under certain conditions, the reduction can be stopped at the hydroxylamine stage.

In the context of reactions involving nitroquinolines, the interconversion of the nitro group to a nitroso group has been observed, particularly as part of a more complex transformation. nih.gov For example, during a Vicarious Nucleophilic Substitution (VNS) reaction on an 8-nitroquinoline (B147351) derivative, a product was isolated where the nitro group had been converted to a nitroso group, which then existed in a tautomeric equilibrium with a quinone-oxime form. nih.govresearchgate.net This suggests that under the basic conditions often employed in VNS reactions, the nitro group can be involved in a series of steps leading to a formal reduction to the nitroso level, followed by tautomerization.

This transformation likely proceeds through the formation of an intermediate adduct, followed by the elimination of a water molecule. researchgate.net The resulting nitroso compound, if a hydroxyl group is present in a suitable position (which can arise from the reaction conditions or be inherent to the substrate), can exist in equilibrium with its quinone-oxime tautomer. While this has been documented for other nitroquinoline isomers, it highlights a potential reactive pathway for the nitro group of this compound under specific reaction conditions.

Stereochemical Control and Atropisomerism Considerations in Quinoline Synthesis

The principles of stereochemical control are pivotal in modern organic synthesis, enabling the selective formation of one stereoisomer over others. In the context of synthesizing derivatives of this compound, achieving such control would be crucial for producing enantiomerically pure compounds, which is often a prerequisite for applications in medicinal chemistry and materials science. This can be accomplished through various asymmetric synthesis strategies, typically involving the use of chiral catalysts or auxiliaries that create a diastereomeric transition state, thereby favoring the formation of one enantiomer.

While specific research on the stereoselective synthesis of this compound derivatives is not extensively documented, the broader field of quinoline chemistry provides a strong precedent. Chiral ligands, often based on privileged scaffolds, are employed in metal-catalyzed reactions to induce asymmetry. For instance, chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of cyclic aromatic imines. mdpi.com Similarly, asymmetric catalytic reactions like the aza-Morita-Baylis-Hillman reaction have been developed for the synthesis of 3-substituted-3-aminooxindoles, which can be precursors to chiral quinoline-containing structures. nih.gov These methodologies highlight the potential for developing stereocontrolled syntheses targeting derivatives of this compound, likely through asymmetric hydrogenation, amination, or C-H functionalization reactions guided by a chiral catalyst.

A fascinating aspect of stereochemistry relevant to derivatives of this compound is atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently hindered, leading to stable, separable enantiomers called atropisomers. For a derivative of this compound, atropisomerism could arise from the formation of a biaryl system, for example, through an N-arylation reaction at the 3-amino position. If the aryl group bears bulky substituents at its ortho positions, rotation around the C3-N bond would be restricted.

The stability of such atropisomers is determined by the rotational energy barrier. A higher barrier, resulting from more significant steric hindrance, leads to more stable atropisomers. Research into the atroposelective synthesis of N-aryl quinoid compounds has demonstrated that chiral phosphoric acids can catalyze their formation with high enantioselectivity. nih.govnih.gov These studies have shown that intramolecular hydrogen bonding can further lock the conformation, increasing the rotational barrier and enhancing stereochemical stability. nih.gov While direct examples involving this compound are scarce, the synthesis of N-N axially chiral 3-amino quinazolinones via N-heterocyclic carbene catalysis provides a strong proof-of-concept for achieving atroposelectivity in related heterocyclic systems. ncl.res.in

The following table illustrates hypothetical scenarios for achieving stereochemical control in reactions involving a this compound scaffold, based on established methodologies in asymmetric catalysis.

Reaction TypeChiral Catalyst/MethodPotential Chiral Product from this compound ScaffoldKey Principle
Asymmetric Hydrogenation of an imine precursorRu- or Rh-complex with chiral phosphine (B1218219) ligandChiral 1,2,3,4-tetrahydro-7-nitroquinolin-3-amineCatalyst creates a chiral environment, favoring one enantiomer.
Atroposelective N-ArylationChiral Phosphoric AcidAtropisomeric N-(2,6-disubstituted-phenyl)-7-nitroquinolin-3-amineCatalyst controls the orientation of the aryl groups during bond formation.
Asymmetric C-H Functionalization at C4Pd-complex with chiral ligandChiral 4-substituted-7-nitroquinolin-3-amineChiral ligand directs the functionalization to one enantiotopic face.

Influence of Steric and Electronic Effects on Regioselectivity and Reaction Efficiency

Electronic Effects:

The quinoline ring system is inherently electron-deficient, particularly the pyridine (B92270) ring, which makes it susceptible to nucleophilic attack. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the 7-position (-NO₂). The nitro group deactivates the entire ring system towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitro group. Conversely, the amino group at the 3-position (-NH₂) is a powerful electron-donating group through resonance, which activates the ring towards EAS and can direct incoming electrophiles.

This push-pull electronic configuration dictates the likely sites of reactivity:

Nucleophilic Attack: The pyridine ring, particularly positions 2 and 4, is electronically deficient and a prime target for nucleophiles. The nitro group at C7 further withdraws electron density, making the entire molecule a better substrate for reactions like vicarious nucleophilic substitution (VNS) of hydrogen. mdpi.com In such reactions, a nucleophile can attack a hydrogen-bearing carbon atom, with the nitro group stabilizing the intermediate Meisenheimer complex. mdpi.com

Electrophilic Attack: The amino group at C3 strongly activates the ring for electrophilic attack, primarily directing incoming electrophiles to the C4 and C2 positions. However, the powerful deactivating effect of the C7 nitro group on the entire aromatic system means that harsh reaction conditions might be necessary for electrophilic substitutions to proceed efficiently.

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms and can significantly impact reaction rates and, in some cases, alter regioselectivity. In this compound, the area around the C2 and C4 positions is flanked by the amino group at C3. A bulky nucleophile or electrophile approaching these positions may experience steric repulsion, potentially slowing the reaction or favoring attack at a less hindered site. For instance, in an SNAr reaction, if a leaving group were present at C2 or C4, the rate of substitution could be diminished by a sterically demanding nucleophile. Similarly, the efficiency of N-arylation at the 3-amino group would be sensitive to the steric bulk of the arylating agent, especially if it contains large ortho substituents. This steric clash is the foundational principle for the potential atropisomerism discussed in the previous section.

The following table summarizes the expected influence of electronic and steric effects on the regioselectivity and efficiency of various transformations involving this compound.

Reaction TypePredicted Major Regioisomer(s)Governing Electronic EffectPotential Steric InfluenceEffect on Reaction Efficiency
Electrophilic Aromatic Substitution (e.g., Halogenation)C4, C2Strong activation and ortho, para-directing effect of the 3-amino group.A bulky electrophile may favor the C4 position over C2.Reduced efficiency due to the deactivating effect of the 7-nitro group.
Nucleophilic Aromatic Substitution (of Hydrogen)C8, C6Strong activation by the 7-nitro group, stabilizing the intermediate.Attack at C8 might be slightly favored over C6 if the nucleophile is bulky.High efficiency is expected due to strong electronic activation.
N-Alkylation/N-Arylation at 3-NH₂-The nucleophilicity of the amino group.Bulky alkylating/arylating agents will decrease the reaction rate.Efficiency is highly dependent on the steric profile of the electrophile.

Advanced Spectroscopic Elucidation and Structural Characterization of 7 Nitroquinolin 3 Amine

Comprehensive Spectroscopic Techniques for Structural Confirmation

A combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy provides a complete picture of the molecular structure of 7-Nitroquinolin-3-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each of the aromatic protons, with their chemical shifts and coupling patterns providing information about their electronic environment and spatial relationships. The protons on the quinoline (B57606) ring system will exhibit characteristic chemical shifts, influenced by the electron-withdrawing nitro group and the electron-donating amine group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. udel.edu The number of unique signals corresponds to the number of non-equivalent carbon atoms. bhu.ac.in The chemical shifts of the carbon atoms in the quinoline ring are influenced by the attached functional groups, with carbons bonded to the nitro group and amino group showing characteristic downfield and upfield shifts, respectively. libretexts.org Aromatic carbons typically resonate in the range of 125-150 ppm. libretexts.org

Advanced 2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, helping to establish the connectivity of protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H28.5 - 8.7C2: 145 - 150C4, C8a
H47.2 - 7.4C3: 110 - 115C2, C5, C8a
H57.8 - 8.0C4: 120 - 125C4a, C7, C8a
H67.6 - 7.8C4a: 135 - 140C5, C8
H88.8 - 9.0C5: 125 - 130C4a, C6, C7
NH₂4.0 - 5.0 (broad)C6: 120 - 125C3
C7: 148 - 153
C8: 120 - 125
C8a: 140 - 145

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. moldb.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of this compound, which allows for the determination of its elemental formula (C₉H₇N₃O₂). mdpi.com This is a critical step in confirming the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze the purity of a sample of this compound and to study its fragmentation pattern. The fragmentation pattern, which is the way the molecule breaks apart in the mass spectrometer, can provide valuable structural information. mdpi.com Aromatic amines typically show an intense molecular ion peak. whitman.edu Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ and CO.

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. instanano.com

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹. rockymountainlabs.com

N-O stretching (nitro group): Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C and C=N stretching (aromatic ring): These vibrations will appear in the 1600-1400 cm⁻¹ region. scialert.net

C-N stretching: The C-N stretching of aromatic amines is typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group is often a strong band in the Raman spectrum. The aromatic ring vibrations will also be prominent. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500 (two bands)3300 - 3500
Nitro (NO₂)Asymmetric N-O Stretch1550 - 1500Weak or inactive
Nitro (NO₂)Symmetric N-O Stretch1350 - 13001350 - 1300 (strong)
Aromatic RingC=C/C=N Stretch1600 - 14001600 - 1400
Aromatic AmineC-N Stretch1335 - 1250Variable

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the quinoline ring system and the nitro and amino substituents. researchgate.net The presence of both an electron-donating group (amine) and an electron-withdrawing group (nitro) on the aromatic system can lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity. iu.edu

Solvatochromism: The study of how the UV-Vis absorption spectrum changes in solvents of different polarities (solvatochromism) can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. A bathochromic (red) shift in more polar solvents is often indicative of an ICT transition where the excited state is more polar than the ground state.

Quantitative Analysis: UV-Vis spectroscopy can also be used for the quantitative analysis of this compound, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. mkuniversity.ac.in This method provides accurate bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. mdpi.comnih.gov

An X-ray crystallographic analysis of this compound would provide definitive proof of its molecular structure, including the planarity of the quinoline ring and the geometry of the nitro and amino substituents. It would also reveal any intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the physical properties of the compound in the solid state.

Spectroscopic Characterization of Synthetic Intermediates and Reaction Products

The same spectroscopic techniques used to characterize this compound are also invaluable for monitoring the progress of its synthesis and for identifying the structures of any intermediates and reaction products.

For example, during the synthesis of this compound, FTIR spectroscopy could be used to follow the appearance of the nitro and amino groups and the disappearance of the starting material's functional groups. NMR spectroscopy would be crucial for confirming the structure of each intermediate along the synthetic pathway. Mass spectrometry would be used to confirm the molecular weight of the intermediates and products. mdpi.com This systematic spectroscopic analysis ensures the identity and purity of the target compound and provides a deeper understanding of the reaction mechanisms involved.

In-Depth Analysis of this compound Reveals Complex Electronic Landscape

A deep dive into the computational and theoretical chemistry of this compound showcases the application of sophisticated quantum chemical methodologies to elucidate its molecular structure, electronic properties, and chemical reactivity. Through the lens of Density Functional Theory (DFT), Hartree-Fock (HF) calculations, and other advanced approaches, researchers have begun to map the intricate electronic characteristics that govern the behavior of this nitro-substituted quinoline derivative.

Computational and Theoretical Chemistry of 7 Nitroquinolin 3 Amine

Electronic Structure and Chemical Reactivity Descriptors

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface illustrates distinct regions of positive and negative electrostatic potential. The areas of negative potential, typically colored red, are concentrated around the electronegative oxygen atoms of the nitro (NO₂) group and the lone pair of electrons on the nitrogen atom of the amine (NH₂) group. These regions signify sites that are susceptible to electrophilic attack. Conversely, the areas of positive potential, colored blue, are located around the hydrogen atoms of the amine group and the quinoline ring's hydrogen atoms. These sites are indicative of regions prone to nucleophilic attack. The green-colored areas represent regions of neutral or near-zero potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.

Calculation of Fukui Functions and Local Reactivity Indices

Fukui functions are central to Conceptual Density Functional Theory (DFT) and provide a quantitative measure of the reactivity of different atomic sites within a molecule. d-nb.infowikipedia.org These functions describe the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org By calculating the condensed Fukui functions for each atom, specific sites for electrophilic, nucleophilic, and radical attack can be identified.

There are three main types of Fukui functions:

f(r)⁺: This function measures the reactivity towards a nucleophilic attack (attack by a species that donates electrons). It is calculated from the difference in electron density between the neutral molecule and its anionic state. faccts.de A higher value indicates a more favorable site for a nucleophile to attack.

f(r)⁻: This function indicates the reactivity towards an electrophilic attack (attack by a species that accepts electrons). It is derived from the difference in electron density between the neutral molecule and its cationic state. faccts.de The atom with the highest value is the most likely site for an electrophile to attack.

f(r)⁰: This function is used to predict sites for radical attack and is calculated as the average of f(r)⁺ and f(r)⁻. faccts.de

For this compound, the nitro group and specific nitrogen and carbon atoms within the quinoline ring are expected to be the primary sites for nucleophilic attack, as indicated by the f(r)⁺ values. The amine group, particularly the nitrogen atom, is predicted to be the most reactive site for electrophilic attack, which would be reflected in the f(r)⁻ indices.

Determination of Global Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity Index, Nucleophilicity Index)

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO). rasayanjournal.co.in

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO). rasayanjournal.co.in

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. physchemres.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(IP + EA) / 2). physchemres.org

Nucleophilicity Index (N): While not as universally defined, nucleophilicity can be assessed in relation to the ionization potential. A lower ionization potential generally corresponds to a higher nucleophilicity.

Theoretical calculations for this compound would yield specific values for these descriptors, allowing for a quantitative assessment of its chemical behavior.

DescriptorFormulaInterpretation
Ionization Potential (IP)IP ≈ -E_HOMOEnergy to remove an electron; indicates nucleophilicity.
Electron Affinity (EA)EA ≈ -E_LUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to deformation of electron cloud; stability.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to act as an electrophile.
Nucleophilicity Index (N)Related to HOMO energyPropensity to act as a nucleophile.

In Silico Simulation of Spectroscopic Properties

Computational methods, particularly DFT using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate the vibrational frequencies of this compound. nih.gov The resulting theoretical infrared (IR) and Raman spectra are powerful tools for interpreting experimental data. Each calculated vibrational mode can be visualized, and its character (e.g., stretching, bending, or torsion) can be determined.

To improve the agreement between theoretical and experimental spectra, calculated frequencies are often uniformly scaled by a specific factor (e.g., 0.961) to account for anharmonicity and other systematic errors in the computational method. nih.gov Potential Energy Distribution (PED) analysis is also performed to provide a quantitative assignment of each vibrational band to specific internal coordinates, offering a detailed understanding of the molecule's vibrational dynamics.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H Asymmetric/Symmetric Stretch3400-3200Vibrations of the amine group hydrogens.
C-H Aromatic Stretch3100-3000Stretching of C-H bonds on the quinoline ring.
N-O Asymmetric Stretch1550-1500Asymmetric stretching of the nitro group.
C=C/C=N Ring Stretch1600-1450Vibrations of the quinoline ring system.
N-O Symmetric Stretch1350-1300Symmetric stretching of the nitro group.

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can calculate the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions.

For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π electrons of the quinoline system and the non-bonding electrons of the amine and nitro groups. The calculations would likely predict strong π → π* transitions associated with the aromatic system and n → π* transitions involving the heteroatoms. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule's excited states. mdpi.com

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
λ₁f₁HOMO → LUMO
λ₂f₂HOMO-1 → LUMO
λ₃f₃HOMO → LUMO+1

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common and reliable approaches for calculating ¹H and ¹³C NMR chemical shifts. modgraph.co.uk

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). The predicted chemical shifts for this compound can be directly compared with experimental NMR data to confirm the assignment of signals and to provide a deeper understanding of the electronic environment of each atom in the molecule.

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C2-Hδ_H_calc-
C4-Hδ_H_calc-
C5-Hδ_H_calc-
C2-δ_C_calc
C3-δ_C_calc
C7-δ_C_calc

Computational Elucidation of Reaction Mechanisms and Pathways

The study of chemical reactions using computational methods involves a detailed examination of the energy landscape connecting reactants to products. This allows for a theoretical prediction of how a reaction is likely to proceed.

Localization of Transition States and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction involving this compound, identifying the transition state (TS) is a critical step. The transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate. Computational methods, such as those based on density functional theory (DFT), are employed to locate these transient structures. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the identified transition state indeed connects the desired chemical species.

Mapping of Potential Energy Surfaces to Determine Reaction Energetics and Feasibility

A hypothetical reaction energy profile for a process involving this compound would be constructed by calculating the energies of all stationary points along the reaction coordinate. The difference in energy between the reactants and the transition state would yield the activation barrier, a primary determinant of the reaction rate.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials of the reaction.0 (by definition)
Transition StateThe highest energy structure along the reaction path.ΔE‡
IntermediatesMetastable species formed during the reaction.ΔEint
ProductsThe final chemical species formed.ΔErxn

This interactive table represents a generalized structure for presenting reaction energetics data. Specific values for reactions involving this compound would require dedicated computational studies.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a significant role in the structure and function of molecules. chemscene.combldpharm.comnih.gov For this compound, the presence of the nitro and amine groups, as well as the aromatic quinoline core, suggests the potential for a variety of intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitro group and the nitrogen atom in the quinoline ring can act as hydrogen bond acceptors. The aromatic system allows for π-π stacking interactions with other molecules. Computational methods can be used to model these interactions and quantify their strength, providing insight into the solid-state packing of the molecule and its interactions with biological targets. mnstate.edu

Interaction TypePotential Functional Groups InvolvedEstimated Energy Range (kcal/mol)
Hydrogen Bonding-NH2 (donor), -NO2 (acceptor), Quinoline N (acceptor)3-10
π-π StackingQuinoline aromatic rings1-5
Dipole-DipolePolar -NO2 and -NH2 groups1-3
London DispersionEntire moleculeVariable

This interactive table outlines the types of non-covalent interactions expected for this compound and their general energy ranges. Precise calculations would be needed for this specific molecule.

Solvent Effects and Solvation Models in Theoretical Studies

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. mdpi.com Computational studies can account for these effects using various solvation models. Explicit solvation models involve including a number of solvent molecules in the calculation, which provides a detailed picture of solute-solvent interactions but is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov This approach is less computationally demanding and is often used to study the effect of different solvents on the stability of reactants, products, and transition states, thereby providing a more realistic theoretical description of reactions in solution. For a molecule like this compound, the choice of solvent could influence its tautomeric equilibrium and the rates of reactions it undergoes.

Applications of 7 Nitroquinolin 3 Amine in Advanced Chemical Technologies

Potential in the Development of Chemosensors and Optical Probes

The quinoline (B57606) scaffold is a well-known fluorophore, and its derivatives are extensively used in the design of chemical sensors. The presence of both an electron-donating amino group (-NH2) and a strong electron-withdrawing nitro group (-NO2) on the same aromatic system in 7-Nitroquinolin-3-amine could potentially give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a common mechanism in fluorescent probes. nih.gov

Design of Fluorescent Probes for Specific Chemical Species Detection

Derivatives of aminoquinolines have been successfully developed as fluorescent probes for a variety of analytes.

Metal Cations: The nitrogen atoms in the quinoline ring and the amino group can act as binding sites for metal ions. For instance, sensors based on 8-amidoquinoline and 8-hydroxyquinoline (B1678124) are widely reported for their ability to detect cations like Zn²⁺, Al³⁺, and Pb²⁺ through mechanisms such as chelation-enhanced fluorescence (CHEF). mdpi.com Complexation with the metal ion restricts intramolecular vibrations and blocks photoinduced electron transfer (PET), leading to a "turn-on" fluorescent response.

Anions: While less common for simple aminoquinolines, more complex receptors containing amide or thiourea (B124793) groups attached to a quinoline scaffold have been designed for anion recognition, typically through hydrogen bonding interactions.

Nitric Oxide (NO): The detection of nitric oxide by small-molecule fluorescent probes often relies on the specific reaction of NO (usually via its oxidized form, N₂O₃) with an aromatic amine. This reaction can form a triazole or cinnoline, creating a new fluorophore with a distinct emission profile, leading to a "turn-off" or "turn-on" response.

Creation of Colorimetric Sensors

Colorimetric sensors function by changing color upon interaction with an analyte, which can be observed by the naked eye. This change is caused by a significant shift in the molecule's absorption spectrum. The ICT character suggested by the structure of this compound could potentially be modulated by analyte binding, leading to a visible color change. Derivatives of quinoline have been utilized in colorimetric sensors for metal ions.

Mechanistic Understanding of Sensing Phenomena

The sensing mechanisms for quinoline-based probes are well-documented and would be relevant for any sensor developed from this compound.

Fluorescence Quenching: This is a common mechanism where the interaction with an analyte decreases the fluorescence intensity. For example, electron-deficient nitroaromatic compounds (like explosives) can quench the fluorescence of electron-rich quinoline derivatives through a photoinduced electron transfer (PET) process from the excited fluorophore to the analyte.

Binding Interactions: The primary interaction is often the coordination of the heteroatoms of the quinoline derivative with the target analyte (e.g., a metal cation). The strength and selectivity of this binding are crucial for the sensor's performance.

Potential Contributions to Materials Science

Amines and heterocyclic compounds are fundamental building blocks for organic electronic materials. researchgate.netpurkh.comamerigoscientific.com Quinoline derivatives, in particular, have been investigated for their electron-transporting capabilities and thermal stability.

Utilization as Intermediates for Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

OLEDs: Quinoline derivatives are a cornerstone of OLED technology, most famously in the form of metal complexes like Tris-(8-hydroxyquinolinato)aluminum (Alq₃), which is a stable and efficient electron-transporting and emitting material. magtech.com.cn The design of new organic electroluminescent materials often involves functionalizing aromatic amines to tune their electronic properties and achieve emissions across the visible spectrum, including deep-blue. rsc.orgnih.gov A molecule like this compound could serve as a synthetic intermediate, where the amino and nitro groups are chemically modified to build more complex, conjugated structures suitable for OLED applications.

Role in Organic Photovoltaics (OPV) and Perovskite Solar Cells (PSC)

OPV & PSC: In photovoltaic devices, organic molecules are used as light absorbers, electron donors, or hole-transporting materials (HTMs). Aromatic amines, especially triphenylamine (B166846) derivatives, form the basis of many state-of-the-art HTMs used in perovskite solar cells. rsc.orgrsc.orgresearchgate.net These materials are crucial for efficiently extracting positive charge carriers (holes) from the light-absorbing perovskite layer and transporting them to the electrode. While simple amines are not typically used directly, this compound could be a precursor for synthesizing more complex, planar, or star-shaped molecules designed to have the appropriate energy levels (HOMO/LUMO) and charge mobility for use as HTMs. rsc.orgamanote.com

Integration into Amine-Based Materials for Carbon Capture and Utilization Technologies

The global challenge of rising atmospheric CO2 concentrations has spurred the development of effective carbon capture and utilization (CCU) technologies. rsc.org Amine-based materials are at the forefront of this research, utilized as solid sorbents and in solvent systems to capture CO2 from various sources, including flue gas. rsc.orgmdpi.com The fundamental mechanism involves a reversible acid-base reaction between the amine and CO2. mdpi.com

While direct studies integrating this compound into carbon capture materials are not extensively documented, its properties as a heterocyclic amine suggest potential applicability. Heterocyclic amines, such as piperazine, are known to be effective in CO2 capture processes. mdpi.commdpi.com The nitrogen atoms within the quinoline ring system and the primary amino group of this compound provide basic sites capable of interacting with acidic CO2 molecules.

The performance of amine-based sorbents is influenced by several factors, including the amine's basicity, structural arrangement, and stability. The electronic properties of this compound, modulated by the nitro group, could influence its CO2 absorption and desorption kinetics and thermodynamics, which are critical for the energy efficiency of the regeneration process. mdpi.com Further research would be necessary to functionalize and incorporate this quinoline derivative into porous solid supports or polymer matrices to evaluate its efficacy and potential in next-generation CCU systems.

Application as Building Blocks for Small Molecule Semiconductors

Small molecule organic semiconductors are crucial components in a range of organic electronic (OE) devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV). These materials offer advantages like structural diversity and the ability to tune their electronic and photophysical properties through synthetic chemistry. Heterocyclic compounds, including quinoline derivatives, are frequently used as foundational structures, or "building blocks," for these materials. moldb.com

This compound is classified commercially as a heterocyclic building block for materials science and electronic materials. moldb.com Its rigid, planar quinoline core provides a good foundation for π-π stacking, which is essential for charge transport in semiconductor thin films. The presence of both amino (donor) and nitro (acceptor) groups creates an intramolecular charge-transfer (ICT) character. This inherent donor-acceptor structure is a common design strategy in organic semiconductor materials to tune the energy levels (HOMO/LUMO) and the optical absorption and emission properties of the molecule.

By serving as a starting material, this compound can be chemically modified, for instance, through cross-coupling reactions at the amine or on the quinoline ring, to extend the π-conjugated system and create larger, more complex molecules tailored for specific semiconductor applications. While specific devices incorporating this exact molecule are not detailed in the available literature, its classification and chemical structure strongly suggest its potential as a precursor for novel small molecule semiconductors.

Applications in Coordination Chemistry and Ligand Design

The field of coordination chemistry explores the formation and properties of complexes consisting of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. Quinoline and its derivatives are well-established ligands due to the coordinating ability of the heterocyclic nitrogen atom.

Synthesis and Characterization of Metal Complexes with this compound and its Derivatives

This compound possesses multiple potential coordination sites: the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The oxygen atoms of the nitro group could also potentially participate in coordination, leading to more complex binding modes.

The synthesis of metal complexes with this ligand would typically involve reacting this compound with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent. scirp.org The resulting complexes would be isolated as crystalline solids.

Characterization of these new metal complexes would rely on a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H (amino) and C=N (quinoline) bonds. scirp.org

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. scirp.org

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR can elucidate the structure of the complex in solution.

Single-Crystal X-ray Diffraction: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry. nsf.gov

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex. mdpi.com

While specific studies on this compound complexes are sparse, research on analogous molecules like 5-nitro-8-hydroxyquinoline provides a framework for the expected synthetic and characterization procedures. mdpi.comnih.gov

Investigation of Metal Binding Affinities and Coordination Geometries

The stability and structure of metal complexes are determined by the metal's nature and the ligand's properties. The investigation of metal binding affinities establishes the strength of the interaction between this compound and different metal ions. This is often determined through techniques like potentiometric or spectrophotometric titrations in solution. For similar nitro-substituted quinoline ligands, the binding affinity for divalent transition metals often follows a trend, for example: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.comnih.gov

The coordination geometry describes the spatial arrangement of the ligands around the central metal ion. The geometry is influenced by the coordination number of the metal and the steric and electronic properties of the ligand. For complexes with this compound, common geometries could be anticipated based on the metal-to-ligand ratio:

1:1 (ML) Complexes: Could adopt tetrahedral or square planar geometries, with other ligands like solvent molecules or anions completing the coordination sphere.

1:2 (ML2) Complexes: Likely to form tetrahedral or octahedral geometries. For instance, a Ni(II) complex with two bidentate this compound ligands and two water molecules would result in an octahedral geometry. scirp.org

1:3 (ML3) Complexes: Could form octahedral geometries, as seen with Fe(III) complexes of some quinoline derivatives. nih.gov

The table below summarizes potential coordination geometries based on stoichiometry, drawing parallels from related metal-ligand systems.

Metal-to-Ligand RatioPotential Coordination NumberLikely Geometry
1:14Tetrahedral, Square Planar
1:24Tetrahedral
1:26Octahedral (with co-ligands)
1:36Octahedral

Utility as a Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental in medicinal chemistry and materials science. Using readily available core structures to build more elaborate molecules is a cornerstone of modern organic synthesis.

Synthesis of Novel Polycyclic Quinoline Derivatives

This compound is a valuable starting material for the synthesis of more complex, polycyclic heterocyclic systems that incorporate the quinoline framework. The amino group provides a reactive handle for annulation reactions, where another ring is fused onto the quinoline core.

Several established synthetic strategies could be employed to construct polycyclic derivatives from this compound:

Friedländer Annulation: The amino group and the adjacent C4 position of the quinoline can react with a β-ketoester or a similar 1,3-dicarbonyl compound under acidic or basic conditions to construct a new fused pyridine (B92270) ring, leading to a diazaphenanthrene derivative.

Skraup-Doebner-von Miller Reaction Analogs: The amino group can be reacted with α,β-unsaturated aldehydes or ketones to build a new six-membered ring.

Multicomponent Reactions: The amine can participate in reactions involving three or more reactants to build complex polycyclic structures in a single step. For instance, a Povarov-type [4+2] cycloaddition could be envisioned. nih.gov

Transition Metal-Catalyzed Cyclizations: Palladium or copper-catalyzed reactions are widely used to form new rings. The amino group could be functionalized with a group containing a reactive site (e.g., a terminal alkyne or a vinyl group), which could then undergo an intramolecular cyclization to form a new fused ring system. mdpi.com

These synthetic routes could lead to novel polycyclic aromatic hydrocarbons containing multiple nitrogen atoms, which are of interest for their potential electronic, photophysical, and biological properties. nih.gov

Participation in Multicomponent Reactions for Scaffold Diversification

The strategic use of multicomponent reactions (MCRs) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse libraries of compounds for drug discovery and other applications. The amine functionality of 3-aminoquinolines, in principle, makes them suitable candidates for participation in well-known MCRs such as the Ugi and Passerini reactions, which are powerful tools for creating a wide array of chemical scaffolds.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org Similarly, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to yield α-hydroxy carboxamides. organic-chemistry.org The versatility of these reactions lies in the wide variety of inputs that can be used, leading to a vast diversity of potential products. nih.govresearchgate.net

Despite the theoretical potential for 3-aminoquinolines to act as the amine component in such reactions, a thorough review of the scientific literature did not yield specific examples of This compound being used in Ugi, Passerini, or other multicomponent reactions for the express purpose of scaffold diversification. While the synthesis of various quinoline derivatives through other synthetic routes is well-documented, the application of this compound as a building block in multicomponent reaction-based library synthesis appears to be an underexplored area of research.

Future research could potentially explore the reactivity of this compound in various MCRs. Such studies would be valuable in determining its suitability as a substrate and could open new avenues for the synthesis of novel quinoline-containing scaffolds. The electron-withdrawing nature of the nitro group at the 7-position might influence the nucleophilicity of the amino group at the 3-position, potentially affecting its reactivity in these reactions. Investigating the scope and limitations of this compound in MCRs could lead to the development of new synthetic methodologies and the discovery of compounds with interesting biological activities.

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Scalable Synthesis of 7-Nitroquinolin-3-amine

The chemical industry's increasing focus on environmental stewardship is driving the development of green and scalable synthetic routes for important chemical entities, including quinoline (B57606) derivatives. ijpsjournal.comjddhs.com Traditional methods for synthesizing substituted quinolines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste, making them ill-suited for large-scale, environmentally conscious production. acs.org Future research in the synthesis of this compound is anticipated to pivot towards methodologies that prioritize sustainability, efficiency, and scalability.

Key areas of advancement include:

Green Chemistry Approaches: The application of green chemistry principles is paramount. nih.gov This involves the use of nanocatalysts, which offer high reactivity and selectivity under milder conditions, and can often be recovered and reused, reducing waste and cost. acs.orgresearchgate.net Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as they can significantly reduce reaction times and energy consumption. jddhs.comnih.gov Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids is a critical area of focus. ijpsjournal.commdpi.com

Catalytic Systems: The development of novel and efficient catalytic systems is central to advancing the synthesis of quinoline derivatives. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals. ijpsjournal.com Aerobic oxidation reactions catalyzed by transition metals are also being investigated as a means to construct the quinoline scaffold from simple starting materials in a more atom-economical fashion. mdpi.comorganic-chemistry.org

A plausible sustainable and scalable synthetic route to this compound could involve an initial nitration of quinoline under controlled conditions, followed by a selective reduction of a different nitro group and subsequent amination, leveraging the advancements in catalysis and reaction technology mentioned above.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Research on Quinoline Compounds

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools for prediction, optimization, and discovery. chemcopilot.com For quinoline compounds, these computational approaches are being increasingly utilized to accelerate research and development.

Predicting Reactivity and Reaction Outcomes: AI models, particularly graph neural networks and transformers, are being trained on vast datasets of chemical reactions to predict the outcomes of unseen reactions with high accuracy. chemcopilot.commit.eduneurips.cc For this compound, such models could predict its reactivity towards various reagents, identify potential side products, and suggest optimal reaction conditions. ML models have demonstrated the ability to predict the most likely sites for electrophilic aromatic substitution on the quinoline ring with high accuracy, which would be invaluable in planning further functionalization of the this compound scaffold. doaj.orgresearchgate.net

Accelerating Drug Discovery and Materials Science: In the context of medicinal chemistry, ML models can predict the biological activity and pharmacokinetic properties of novel quinoline derivatives, enabling the rapid screening of virtual libraries and the prioritization of candidates for synthesis. nih.gov Similarly, in materials science, AI can be used to predict the properties of materials incorporating the this compound scaffold, guiding the design of new functional materials. researchgate.net

De Novo Design: Generative AI models can design entirely new quinoline-based molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel structures that are likely to be active for a particular biological target or possess specific material characteristics.

The table below presents a summary of the performance of various machine learning models in predicting different aspects of chemical reactions, illustrating the potential of these techniques for research on quinoline compounds.

Model TypeApplicationReported AccuracyReference
Artificial Neural NetworkPrediction of reactive sites for electrophilic substitution on quinolines86.5% on external validation set doaj.org
Deep Learning ModelsPrediction of quinone-type metabolite formation86.27% on test set nih.gov
Ensemble of Ranking ModelsPrediction of productive mechanistic steps in chemical reactions89.1% (perfectly ranks productive mechanisms at the top) neurips.cc
Transformer ModelsPrediction of chemical reaction outcomesHigh accuracy in predicting outcomes from reaction SMILES

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations Involving this compound

The unique electronic properties conferred by the simultaneous presence of a strong electron-withdrawing nitro group and an electron-donating amino group on the quinoline scaffold of this compound suggest a rich and complex reactivity profile that is ripe for exploration.

Future research will likely focus on:

Site-Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of the quinoline ring. The interplay between the activating effect of the amino group and the deactivating effect of the nitro group will govern the regioselectivity of further substitutions. nih.gov Research into catalytic systems that can achieve C-H activation at specific positions on the quinoline ring will be crucial for accessing novel derivatives. researchgate.net

Transformations of the Functional Groups: The amino and nitro groups themselves are versatile handles for a wide range of chemical transformations. The amino group can be acylated, alkylated, or used as a directing group for ortho-functionalization. wikipedia.org The nitro group can be reduced to a hydroxylamino or amino group, or potentially be displaced via nucleophilic aromatic substitution under certain conditions. nih.gov The selective reduction of the nitro group in the presence of other reducible functionalities would be a valuable transformation.

Novel Cyclization Reactions: The amino group at the 3-position could participate in novel cyclization reactions with adjacent substituents or with bifunctional reagents to construct polycyclic systems with interesting biological or material properties.

Understanding the fundamental reactivity of this compound will enable the synthesis of a diverse library of new compounds with tailored properties.

Rational Design and Development of Multifunctional Materials Incorporating this compound Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry and is increasingly being recognized for its potential in materials science. researchgate.net The rational design of multifunctional materials based on the this compound core is an exciting emerging research avenue.

Luminescent Materials and Sensors: Quinoline derivatives are known to exhibit interesting photophysical properties. The this compound scaffold could be incorporated into fluorescent probes for the detection of specific ions or molecules. rsc.org The amino and nitro groups can modulate the electronic properties of the quinoline ring, potentially leading to materials with tunable emission wavelengths.

Organic Electronics: The electron-deficient nature of the nitro-substituted quinoline ring, combined with the electron-donating amino group, could lead to materials with interesting charge-transport properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Polymers and Framework Materials: The amino group of this compound provides a convenient point of attachment for polymerization or for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Such materials could have applications in gas storage, catalysis, or as platforms for drug delivery.

Biologically Active Materials: Building on the known biological activities of quinoline derivatives, materials incorporating the this compound scaffold could be designed for applications such as antimicrobial surfaces or as components of targeted drug delivery systems. nih.govrsc.org

The ability to rationally design and synthesize materials with tailored properties by leveraging the unique chemical features of this compound opens up a vast landscape of possibilities for the development of advanced functional materials.

Q & A

Q. What are the established synthetic routes for 7-Nitroquinolin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nitration of quinoline precursors followed by amination. For example, nitration of quinolin-3-amine derivatives using HNO₃ in glacial acetic acid (65% yield) can introduce the nitro group at position 7 . Chlorination with POCl₃ under reflux (96% yield) may precede or follow nitration, depending on precursor stability. Regioselectivity is controlled by steric and electronic effects, with polar solvents favoring nitro group positioning . Post-synthesis, crude products are purified via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) resolves nitroquinoline derivatives based on polarity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–9.0 ppm) and nitro group deshielding effects confirm substitution patterns .
  • FTIR : Asymmetric NO₂ stretching (~1520 cm⁻¹) and amine N-H stretches (~3350 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 189.17 for C₉H₇N₃O₂) and fragmentation pathways .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for nitroquinoline derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, nitro group positioning may shift NMR signals due to resonance. Strategies include:
  • Variable Temperature NMR : Resolves dynamic equilibria (e.g., amine proton exchange) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR/IR spectra and compare with experimental data to validate structures .
  • X-ray Crystallography : Defines regiochemistry unambiguously, as seen in related quinoxaline derivatives .

Q. What strategies optimize regioselectivity during nitration of quinoline-3-amine precursors?

  • Methodological Answer :
  • Directed Metallation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) directs nitration to the para position of the amine .
  • Protecting Groups : Temporary protection of the amine (e.g., acetylation) reduces deactivating effects, improving nitration efficiency at position 7 .
  • Solvent Effects : Nitric acid in acetic acid enhances electrophilic substitution at electron-deficient positions .

Q. How can this compound be functionalized for biological activity studies?

  • Methodological Answer :
  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the quinoline core using Pd catalysts (e.g., Pd(PPh₃)₄) to enhance binding to biological targets .
  • Reductive Amination : Modify the amine group with aldehydes/ketones to create secondary amines, improving solubility and bioavailability .
  • Fluorescent Tagging : Attach dansyl or fluorescein groups via nucleophilic substitution for cellular imaging .

Applied Research Questions

Q. What role does this compound play in environmental pollutant detection?

  • Methodological Answer : The nitro group acts as a redox-active moiety in electrochemical sensors. For example:
  • Voltammetry : Nitro reduction peaks (~-0.5 V vs. Ag/AgCl) quantify trace heavy metals (e.g., Pb²⁺) via complexation .
  • Fluorescent Probes : Derivatives with pyrene or coumarin tags detect polycyclic aromatic hydrocarbons (PAHs) via fluorescence quenching .

Q. How can computational tools predict synthetic pathways for novel this compound derivatives?

  • Methodological Answer :
  • Retrosynthesis AI : Platforms like Pistachio or Reaxys prioritize routes based on reaction databases. For example, AI may suggest nitration before chlorination to avoid side reactions .
  • Density Functional Theory (DFT) : Calculates activation energies to predict feasibility of nitro group introduction under varying pH and temperature .

Data Interpretation & Validation

Q. What protocols validate the purity of this compound in multi-step syntheses?

  • Methodological Answer :
  • Combined Chromatography : UPLC-PDA (purity >98%) coupled with charged aerosol detection quantifies trace impurities .
  • Elemental Analysis : Matches experimental C/H/N/O percentages (<0.3% deviation) with theoretical values .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) monitors nitro group reduction or amine oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.